molecular formula C14H17KN2O4 B15341417 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt

2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt

Cat. No.: B15341417
M. Wt: 316.39 g/mol
InChI Key: VDNRVUNYOMTZSI-UHFFFAOYSA-N
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Description

2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt is a stable nitroxide radical compound. It is widely used in various scientific research fields due to its unique chemical properties, particularly its ability to act as a spin label and a radical scavenger. This compound is known for its stability and reactivity, making it a valuable tool in studies involving oxidative stress and electron paramagnetic resonance (EPR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt typically involves the following steps:

    Formation of the imidazoline ring: This is achieved by reacting 4-carboxybenzaldehyde with a suitable amine under acidic conditions to form the imidazoline ring.

    Oxidation: The imidazoline ring is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the nitroxide radical.

    Salt formation: Finally, the potassium salt is formed by neutralizing the carboxylic acid group with potassium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation states.

    Reduction: It can be reduced to form hydroxylamine derivatives.

    Substitution: The carboxyl group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alcohols or amines are used under acidic or basic conditions to form esters or amides.

Major Products Formed

    Oxidation: Higher oxidation state nitroxides.

    Reduction: Hydroxylamine derivatives.

    Substitution: Ester or amide derivatives of the carboxyl group.

Scientific Research Applications

2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.

    Biology: Acts as a radical scavenger to study oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects in diseases involving oxidative stress.

    Industry: Used in the development of new materials and as a stabilizer in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its nitroxide radical, which can interact with other radicals and reactive oxygen species (ROS). This interaction helps in scavenging free radicals, thereby reducing oxidative stress. The molecular targets include various ROS and other radicals present in the system. The pathways involved include the neutralization of ROS and the stabilization of radical species.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical used in similar applications.

    4-Hydroxy-TEMPO: A hydroxyl derivative of TEMPO with enhanced solubility in water.

    Carboxy-TEMPO: A carboxyl derivative of TEMPO with similar properties to 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt.

Uniqueness

This compound is unique due to its specific structure, which provides enhanced stability and reactivity compared to other nitroxide radicals. Its carboxyl group allows for easy modification and conjugation with other molecules, making it highly versatile for various applications.

Properties

Molecular Formula

C14H17KN2O4

Molecular Weight

316.39 g/mol

InChI

InChI=1S/C14H17N2O4.K/c1-13(2)14(3,4)16(20)11(15(13)19)9-5-7-10(8-6-9)12(17)18;/h5-8H,1-4H3,(H,17,18);

InChI Key

VDNRVUNYOMTZSI-UHFFFAOYSA-N

Canonical SMILES

CC1(C([N+](=C(N1[O])C2=CC=C(C=C2)C(=O)O)[O-])(C)C)C.[K]

Origin of Product

United States

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